![molecular formula C14H19N3OS B11770440 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole CAS No. 401567-30-4](/img/structure/B11770440.png)
6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole est un composé hétérocyclique appartenant à la famille des benzothiazoles. Ce composé est caractérisé par la présence d'un groupe isopropoxy et d'un cycle pipérazine liés au noyau benzothiazole. Les benzothiazoles sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole peut être réalisée par différentes voies de synthèse. Une méthode courante implique la réaction du 2-aminothiophénol avec le bromure d'isopropyle pour former le 2-isopropoxybenzènethiol. Cet intermédiaire est ensuite mis en réaction avec le 1-chloro-2-nitrobenzène pour former le 2-isopropoxy-1-nitrobenzène. Le groupe nitro est réduit en amine, qui est ensuite cyclisée avec du disulfure de carbone et de l'hydroxyde de potassium pour former le cycle benzothiazole. Enfin, le cycle pipérazine est introduit par substitution nucléophile avec la pipérazine .
Méthodes de production industrielle
Les méthodes de production industrielle du this compound impliquent généralement une synthèse à grande échelle utilisant des voies de réaction similaires à celles décrites ci-dessus. Le procédé est optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions de réaction telles que la température, la pression et le choix du solvant .
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en amines.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels sur le cycle benzothiazole.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène pour l'oxydation, des réducteurs comme le borohydrure de sodium pour la réduction, et des nucléophiles comme les amines pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des atmosphères inertes .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du soufre thiazole peut produire des sulfoxydes ou des sulfones, tandis que la substitution nucléophile peut introduire divers groupes fonctionnels tels que des groupes alkyle ou aryle .
Applications de recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Etudié pour son potentiel en tant qu'agent antimicrobien.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des infections bactériennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut agir en inhibant des enzymes ou des récepteurs clés, ce qui conduit à ses effets antimicrobiens. Les voies moléculaires et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
3-(Piperazin-1-yl)-1,2-benzothiazole : Un autre dérivé de benzothiazole avec des caractéristiques structurelles similaires.
2-(Piperazin-1-yl)benzo[d]thiazole : Il n'a pas le groupe isopropoxy, mais partage les motifs benzothiazole et pipérazine.
Unicité
Le 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole est unique en raison de la présence du groupe isopropoxy, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurelle peut améliorer sa solubilité, sa stabilité et son interaction avec les cibles moléculaires par rapport aux composés similaires .
Propriétés
Numéro CAS |
401567-30-4 |
|---|---|
Formule moléculaire |
C14H19N3OS |
Poids moléculaire |
277.39 g/mol |
Nom IUPAC |
2-piperazin-1-yl-6-propan-2-yloxy-1,3-benzothiazole |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)18-11-3-4-12-13(9-11)19-14(16-12)17-7-5-15-6-8-17/h3-4,9-10,15H,5-8H2,1-2H3 |
Clé InChI |
JLQMYTROQGNFOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


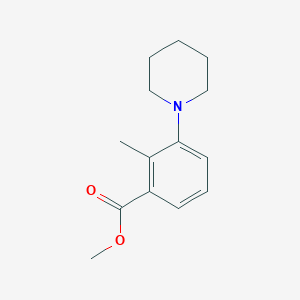
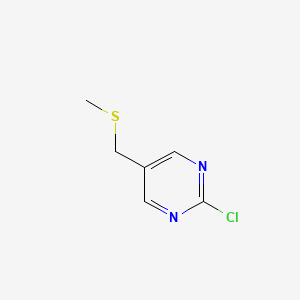
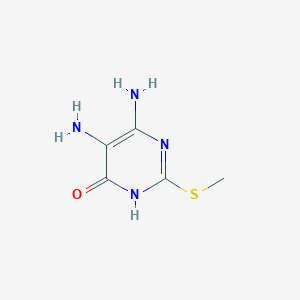
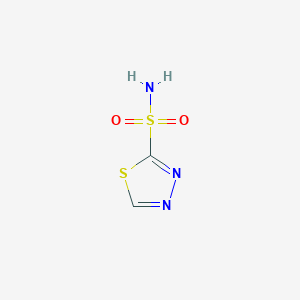
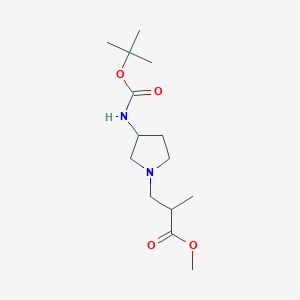
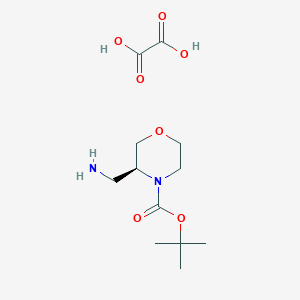
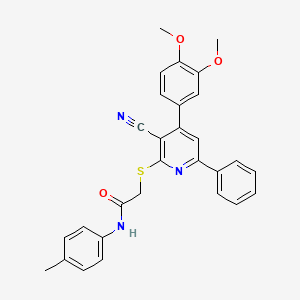
![2-Hydrazinyl-6-iodobenzo[d]thiazole](/img/structure/B11770402.png)
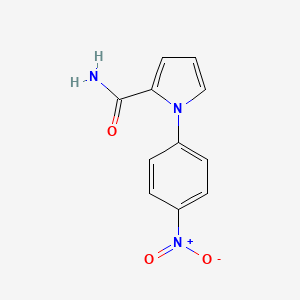
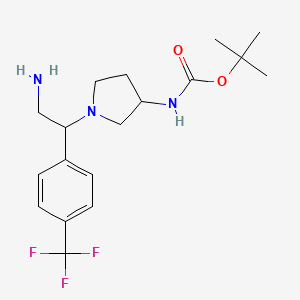
![3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde](/img/structure/B11770424.png)
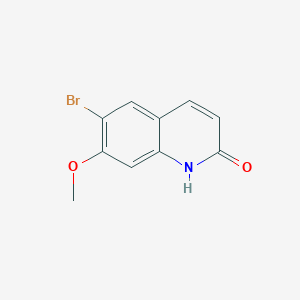
![Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B11770433.png)
![3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770435.png)
